4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide is a chemical compound with the molecular formula C15H14N4O3S and a molecular weight of 330.368 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 2,3-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the target compound with a good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the compound’s antimicrobial and anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((2,5-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
The uniqueness of 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific substitution pattern on the benzylidene and furyl groups, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O3S/c1-20-11-6-3-5-10(13(11)21-2)9-16-19-14(17-18-15(19)23)12-7-4-8-22-12/h3-9H,1-2H3,(H,18,23)/b16-9+ |
InChI Key |
FGTAQUQRHFZAAX-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=CO3 |
Origin of Product |
United States |
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